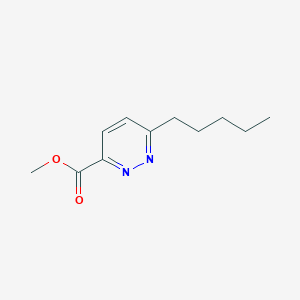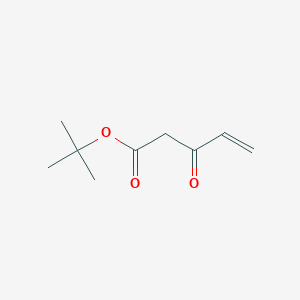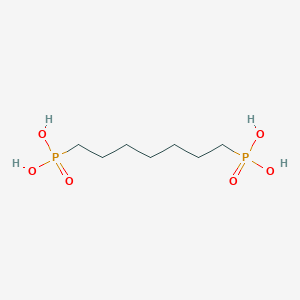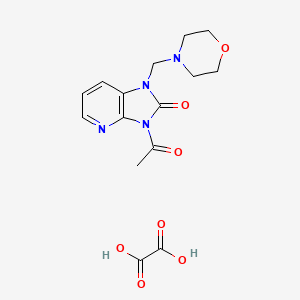
(R)-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid is an organic compound with a complex structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the esterification of a precursor compound followed by selective hydrolysis and oxidation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce alcohols.
- Substitution reactions can introduce various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
- ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxoheptanoic acid
- ®-3-Hydroxy-6-ethoxy-3-(ethoxycarbonyl)-6-oxohexanoic acid
Uniqueness: The presence of both methoxy and carboxyl groups in ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid provides a unique combination of reactivity and stability. This makes it distinct from similar compounds that may lack one or more of these functional groups, thereby offering different chemical and biological properties.
Properties
Molecular Formula |
C9H14O7 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
(3R)-3-hydroxy-6-methoxy-3-methoxycarbonyl-6-oxohexanoic acid |
InChI |
InChI=1S/C9H14O7/c1-15-7(12)3-4-9(14,5-6(10)11)8(13)16-2/h14H,3-5H2,1-2H3,(H,10,11)/t9-/m1/s1 |
InChI Key |
MSJZJJHSGOCPIQ-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)CC[C@@](CC(=O)O)(C(=O)OC)O |
Canonical SMILES |
COC(=O)CCC(CC(=O)O)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


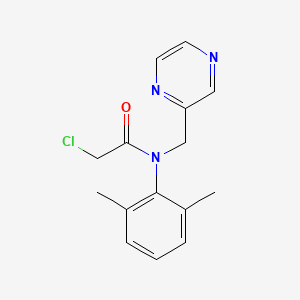
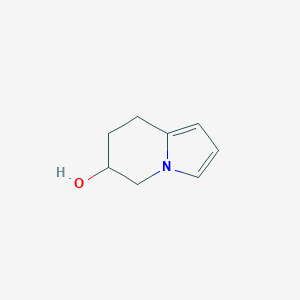

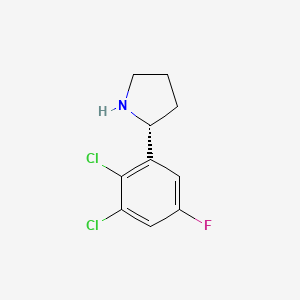
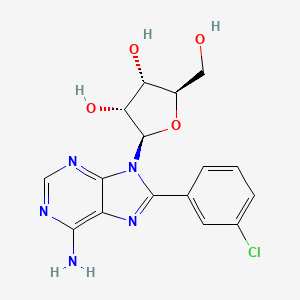
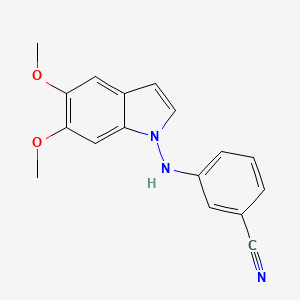
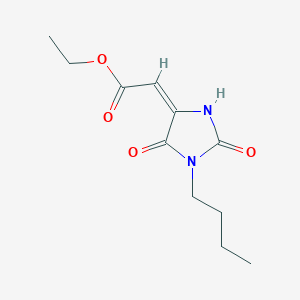
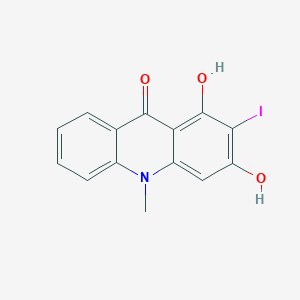

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
